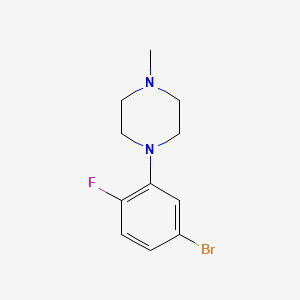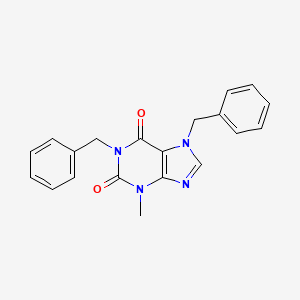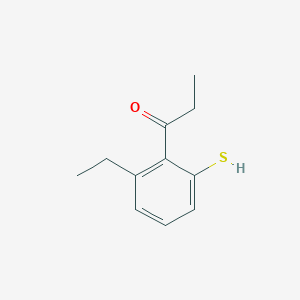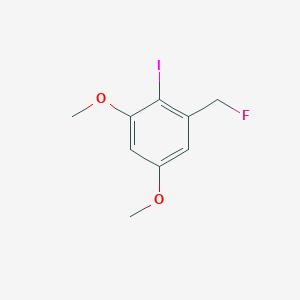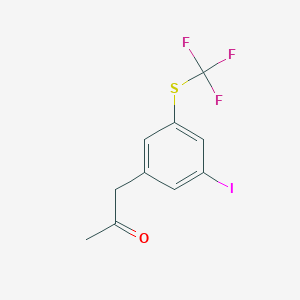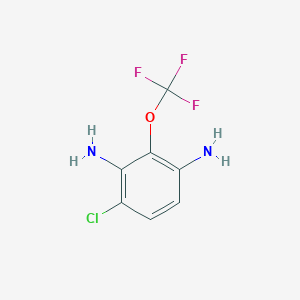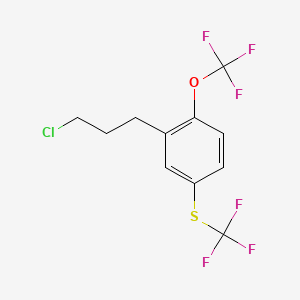
1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene is an organic compound with the molecular formula C11H9ClF6OS. This compound is characterized by the presence of a benzene ring substituted with a chloropropyl group, a trifluoromethoxy group, and a trifluoromethylthio group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene typically involves multiple steps. One common method includes the reaction of a suitable benzene derivative with chloropropyl and trifluoromethylthio reagents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of trifluoromethylthio and trifluoromethoxy groups on biological systems.
Medicine: It is investigated for potential pharmaceutical applications due to its unique chemical properties.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying molecular mechanisms in biological research .
Comparison with Similar Compounds
1-(3-Chloropropyl)-2-(trifluoromethoxy)-5-(trifluoromethylthio)benzene can be compared with similar compounds such as:
- 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
- 1-(3-Chloropropyl)-4-(trifluoromethyl)benzene
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The unique combination of trifluoromethoxy and trifluoromethylthio groups in this compound gives it distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H9ClF6OS |
|---|---|
Molecular Weight |
338.70 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9ClF6OS/c12-5-1-2-7-6-8(20-11(16,17)18)3-4-9(7)19-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
CSUCMVBXSWAEAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)CCCCl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



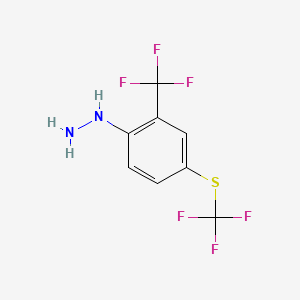

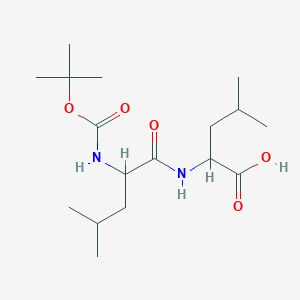

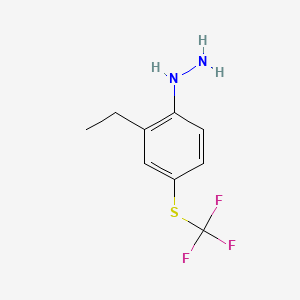
![Boronic acid, b-(6-[1,1'-biphenyl]-4-yl-4-dibenzothienyl)-](/img/structure/B14051109.png)
